

# (R)-DTBM-SEGPPOS: A Comprehensive Technical Guide for Asymmetric Catalysis

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## Compound of Interest

Compound Name: (R)-Dtbm-segphos

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(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPPOS**, is a state-of-the-art chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis.[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.[2][3]

This technical guide provides an in-depth overview of **(R)-DTBM-SEGPPOS**, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.

## Core Properties of (R)-DTBM-SEGPPOS

**(R)-DTBM-SEGPPOS** is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPPOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and

electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]

Property	Value
Chemical Formula	C <sub>74</sub> H <sub>100</sub> O <sub>8</sub> P <sub>2</sub>
Molecular Weight	1179.53 g/mol [5]
CAS Number	566940-03-2[5]
Appearance	White to light yellow powder/crystal
Functional Group	Phosphine[5]
Storage	Store under inert gas, in a cool, dark place (<15°C)[6]

## Applications in Asymmetric Catalysis

**(R)-DTBM-SEGPPOS** has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]

### Rhodium-Catalyzed Reactions

Complexes of rhodium with **(R)-DTBM-SEGPPOS** are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]

### Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-**(R)-DTBM-SEGPPOS** complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as  $\alpha$ -substituted  $\beta$ -keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]

## Palladium-Catalyzed Kinetic Resolution

A notable application of **(R)-DTBM-SEGPHOS** is in palladium-catalyzed kinetic resolutions. The pre-catalyst Pd(**(R)-DTBM-SEGphos**)Cl<sub>2</sub> has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]

## Copper-Catalyzed Hydroamination

In the realm of copper catalysis, **(R)-DTBM-SEGPHOS** has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]

## Quantitative Data on Catalytic Performance

The following tables summarize the performance of **(R)-DTBM-SEGPHOS** in selected, representative catalytic reactions.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Ethyl ester	>95	98
Methyl ester	>95	99
tert-Butyl ester	>95	97

Data is representative of typical results and may vary based on specific reaction conditions.

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate	Product	Yield (%)	Enantiomeric Excess (ee%)
2-phenyl-3-octyn-2-ol	(S)-2-phenyl-3-octyn-2-ol	46	98
2-(4-methoxyphenyl)-3-octyn-2-ol	(S)-2-(4-methoxyphenyl)-3-octyn-2-ol	45	99
2-(4-chlorophenyl)-3-octyn-2-ol	(S)-2-(4-chlorophenyl)-3-octyn-2-ol	44	91

Yields are for the recovered starting material. Data sourced from studies on Pd((**R**)-DTBM-SEGphos)Cl<sub>2</sub> catalyzed reactions.[\[10\]](#)

Table 3: CuH-Catalyzed Hydroamination of Styrene Derivatives

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Styrene	92	97
4-Methylstyrene	95	96
4-Chlorostyrene	89	97

Reaction conditions: Cu(OAc)<sub>2</sub> (2 mol %), (**R**)-DTBM-SEGPHOS (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[\[11\]](#)

## Experimental Protocols

### General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

## Materials:

- Rhodium precursor (e.g.,  $[\text{Rh}(\text{COD})_2]\text{BF}_4$ )
- **(R)-DTBM-SEGPHOS**
- Prochiral olefin substrate
- Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)
- High-purity hydrogen gas
- Autoclave or high-pressure reactor
- Schlenk line or glovebox

## Procedure:

- In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and **(R)-DTBM-SEGPHOS** (e.g., 1.1 mol%).
- Add the anhydrous, degassed solvent to dissolve the catalyst components.
- Add the substrate (1.0 equiv) to the catalyst solution.
- Seal the reaction vessel and place it inside the autoclave.
- Purge the autoclave with hydrogen gas three to five times.
- Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).
- Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.
- Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography.

- Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]

## Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol details the hydroamination of an alkene using a copper-(**R**)-DTBM-SEGPHOS catalyst.

Materials:

- Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ )
- **(R)-DTBM-SEGPHOS**
- Alkene substrate (e.g., styrene derivative)
- Hydroxylamine ester (e.g., O-benzoyl-N,N-dibenzylhydroxylamine)
- Diethoxymethylsilane (DEMS)
- Anhydrous tetrahydrofuran (THF)
- Schlenk flask or sealed tube

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add  $\text{Cu}(\text{OAc})_2$  (2 mol%), **(R)-DTBM-SEGPHOS** (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).
- Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
- Add DEMS (2.0 equiv) dropwise to the reaction mixture.
- Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of  $\text{NaHCO}_3$  or  $\text{NH}_4\text{Cl}$ .

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[\[11\]](#)[\[12\]](#)

## Synthesis of [(R)-DTBM-SEGPPOS]NiCl<sub>2</sub> Complex

This protocol describes the preparation of the nickel(II) chloride complex of **(R)-DTBM-SEGPPOS**.[\[16\]](#)

Materials:

- **(R)-DTBM-SEGPPOS**
- Nickel(II) chloride ( $\text{NiCl}_2$ )
- Acetonitrile
- Round-bottomed flask with reflux condenser
- Magnetic stir bar

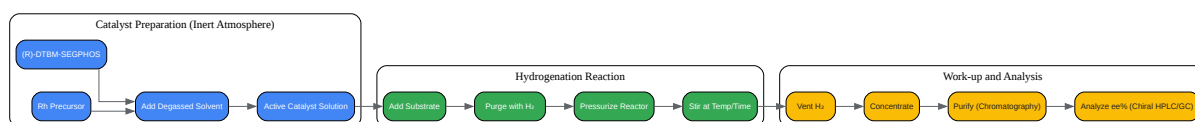
Procedure:

- To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPPOS** (1.00 g, 0.85 mmol, 1 equiv) and  $\text{NiCl}_2$  (110 mg, 0.85 mmol, 1 equiv).
- Add acetonitrile (15 mL).
- Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.
- Heat the mixture at reflux in an oil bath for 16 hours.
- While the mixture is still warm, filter it through a pad of Celite®.

- Wash the Celite® with additional acetonitrile until the filtrate is colorless.
- Concentrate the filtrate on a rotary evaporator.
- Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.
- Dry the solid under high vacuum to yield [(**R**)-DTBM-SEGPHOS]NiCl<sub>2</sub> as a fine dark green-black powder.[16]

## Visualizations: Mechanisms and Workflows

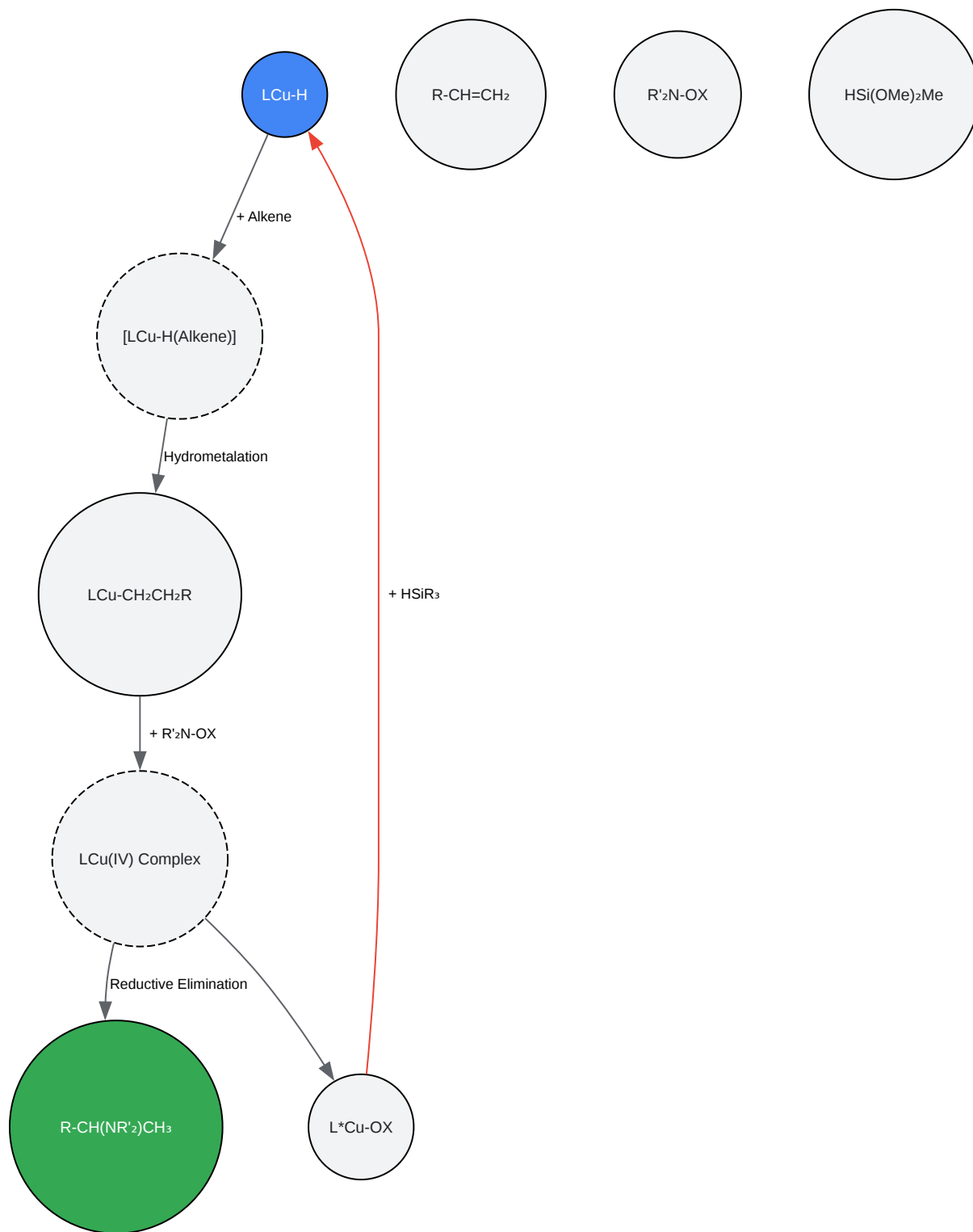
The following diagrams illustrate key processes involving the (**R**)-DTBM-SEGPHOS ligand.



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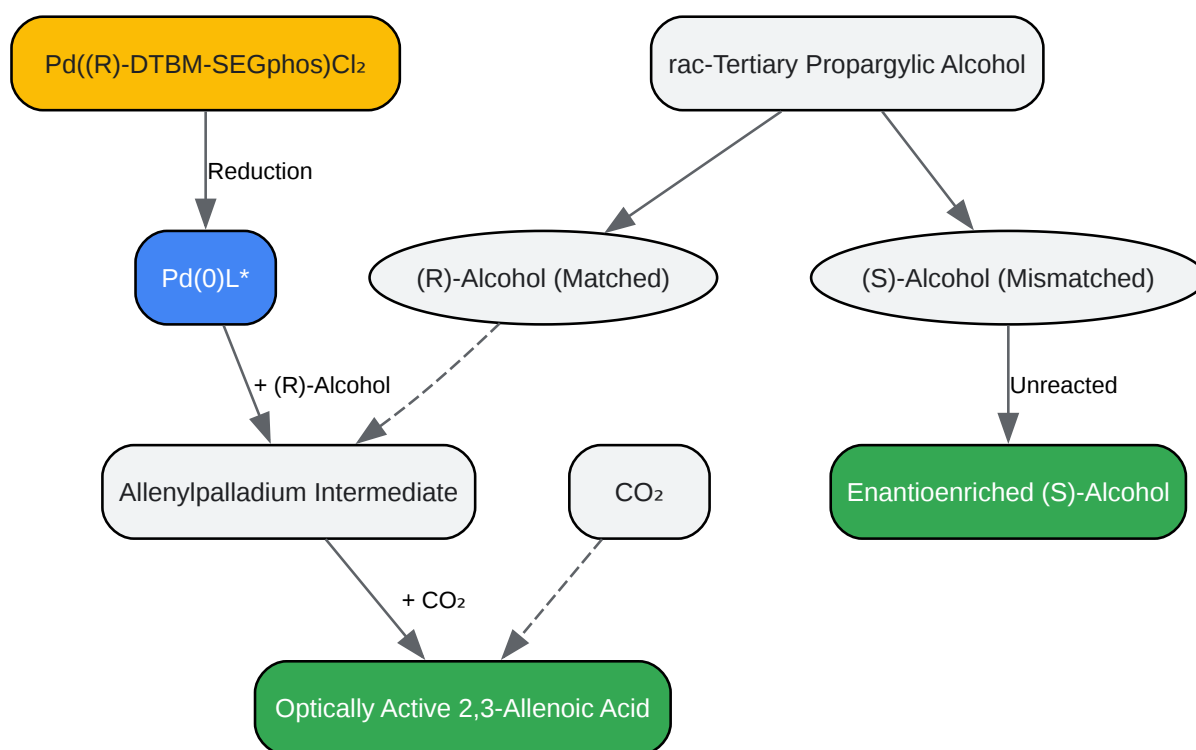
General workflow for asymmetric hydrogenation.





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Proposed mechanism for CuH-catalyzed hydroamination.



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Logical flow of Pd-catalyzed kinetic resolution.

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